Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound features a methyl ester group alongside a quinazolinone moiety, which is known for its diverse pharmacological properties. Quinazolinones are recognized for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate is classified as a quinazolinone derivative and an ester, specifically a methyl ester of a keto acid. Its structure allows it to participate in various chemical reactions typical of both esters and quinazolinones.
The synthesis of methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate typically involves multi-step organic synthesis techniques. One common method includes the condensation of appropriate acyl derivatives with quinazolinone intermediates.
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for confirming the structure of synthesized compounds .
Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate has a complex molecular structure characterized by:
The molecular formula for this compound is , with a molecular weight of approximately 244.25 g/mol. The structural representation can be visualized through chemical drawing software or databases.
Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate can undergo several chemical transformations:
Each reaction should be carefully controlled to avoid side reactions, and products should be purified using techniques such as chromatography.
The mechanism of action for methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate primarily involves its interaction with biological targets, which may include enzymes or receptors involved in cell signaling pathways.
Studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate is expected to have:
The compound is likely soluble in organic solvents such as methanol and ethanol but less soluble in water due to its hydrophobic characteristics associated with the quinazolinone ring.
Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate has potential applications in:
Research continues into optimizing its synthesis and evaluating its biological activities, which may lead to new therapeutic applications in medicine .
The 4-oxoquinazolin-3(4H)-yl scaffold—core to this hybrid molecule—is typically constructed from anthranilic acid derivatives or isatoic anhydride. Anthranilic acid undergoes cyclodehydration with formamides or orthoesters to yield 4(3H)-quinazolinone, whereas isatoic anhydride reacts with nucleophiles (e.g., hydrazides, amines) via ring opening followed by recyclization. For example, hydrazinolysis of isatoic anhydride generates 2-aminobenzohydrazide, which condenses with carbonyl electrophiles (aldehydes/ketones) to form triazolo-quinazolinones as key intermediates [3] [10]. Microwave-assisted protocols significantly accelerate these steps, reducing reaction times from hours to minutes while improving yields (e.g., 85–92% in 10–15 min vs. 60–70% in 6 h conventionally) [3] [5].
Table 1: Quinazolinone Core Assembly Strategies
Starting Material | Reagent/Conditions | Intermediate | Target Quinazolinone | Yield (%) |
---|---|---|---|---|
Anthranilic acid | HCONH₂, reflux, 8 h | 3,4-Dihydroquinazolin-4-one | 2-Substituted derivatives | 60–75 |
Isatoic anhydride | NH₂NH₂, EtOH, 80°C, 2 h | 2-Aminobenzohydrazide | Hydrazono-quinazolinones | 85–92 |
2-Aminobenzophenone | Aldehyde, I₂, O₂, 100°C, 4 h | Iminophosphorane | 2,4-Disubstituted quinz. | 89 |
N-Alkylation at the N3-position of quinazolinone enables pentanoate tethering. Common approaches include:
Table 2: Alkylation Efficiency with Pentanoate Precursors
Quinazolinone C2 Substituent | Alkylating Agent | Base/Solvent | Yield (%) | Byproducts |
---|---|---|---|---|
Methyl | Methyl 5-bromo-3-oxopentanoate | K₂CO₃, DMF, 80°C | 88 | O-Alkylation (<5%) |
Phenyl | Methyl 5-chloro-3-oxopentanoate | NaH, THF, 0°C to RT | 78 | Di-alkylation (12%) |
Unsubstituted | Methyl 5-tosyloxy-3-oxopentanoate | Cs₂CO₃, CH₃CN, reflux | 82 | Hydrolysis (8%) |
N3-selectivity is critical due to competing O-alkylation at the C4-carbonyl. Catalytic systems address this:
Table 3: Catalytic Regioselectivity Comparison
Catalyst | Reaction Type | N3:O4 Selectivity | Reaction Conditions | Substrate Scope |
---|---|---|---|---|
Mn(I)-PNP complex | Dehydrogenative coupling | 98:2 | Toluene, 130°C, 12 h | Aryl/alkyl nitriles |
I₂ (5 mol%) | C–H amination | 94:6 | O₂, solvent-free, 100°C | Benzylamines |
Ru₃(CO)₁₂/Xantphos/t-BuOK | Oxidative annulation | >99:1 | Dioxane, 120°C, 6 h | Electron-deficient nitriles |
Industrial-scale synthesis prioritizes atom economy and waste reduction:
Table 4: Green Metrics for Synthetic Methodologies
Methodology | E-Factor | PMI (Process Mass Intensity) | Energy Consumption (kW·h/mol) | Catalyst Recyclability |
---|---|---|---|---|
Conventional thermal synthesis | 32 | 45 | 8.5 | Not applicable |
Ultrasound irradiation | 9 | 12 | 0.2 | Not required |
SBA-15@ELA catalysis | 6 | 8 | 1.2 | >6 cycles (95% efficiency) |
Solvent-free ball milling | 4 | 5 | 0.8 | Not applicable |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: